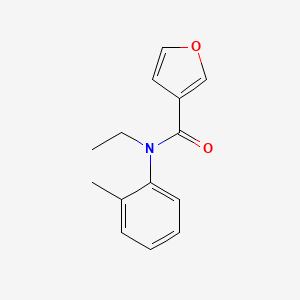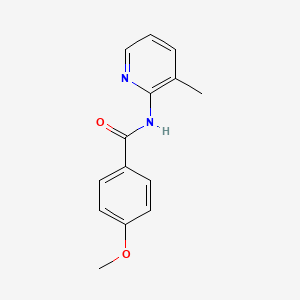
4-methoxy-N-(3-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(3-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C14H14N2O2 It is characterized by a benzamide core substituted with a methoxy group at the para position and a 3-methylpyridin-2-yl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 3-methyl-2-aminopyridine.
Activation of Carboxylic Acid: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with 3-methyl-2-aminopyridine to form the desired benzamide product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-hydroxy-N-(3-methylpyridin-2-yl)benzamide.
Reduction: 4-methoxy-N-(3-methylpyridin-2-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-methoxy-N-(3-methylpyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe molecule to study enzyme-substrate interactions and receptor binding affinities.
Industrial Applications: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-N-(4-methylpyridin-2-yl)benzamide
- 4-methoxy-N-(2-methylpyridin-2-yl)benzamide
- 4-methoxy-N-(3-methylpyridin-4-yl)benzamide
Uniqueness
4-methoxy-N-(3-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the methoxy and methylpyridinyl groups, which can influence its binding affinity and selectivity towards certain biological targets. This structural uniqueness can result in distinct pharmacological profiles compared to its analogs.
Propriétés
IUPAC Name |
4-methoxy-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-4-3-9-15-13(10)16-14(17)11-5-7-12(18-2)8-6-11/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDYNKANLGZSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)
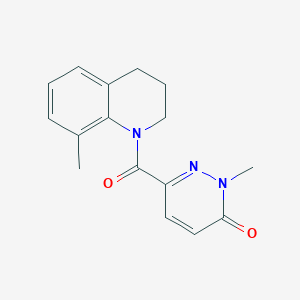

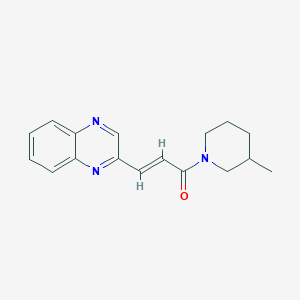
![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
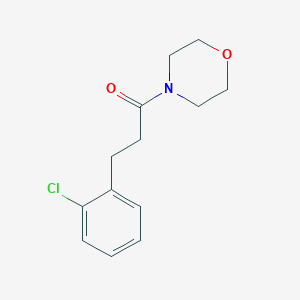
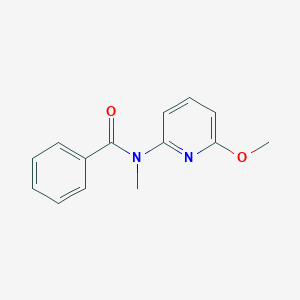
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)
